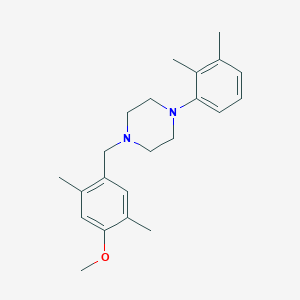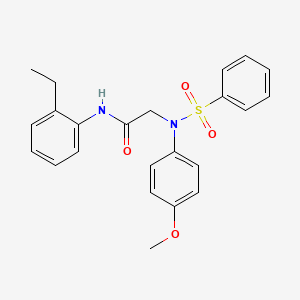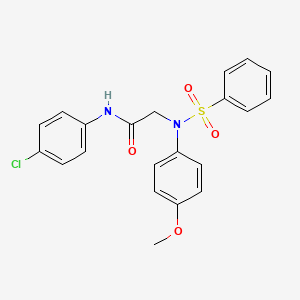
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine (DMMDA) is a chemical compound that belongs to the piperazine family. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins. These actions are believed to contribute to the anti-cancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response. This compound has also been shown to have anti-oxidant properties, which could be useful in the treatment of oxidative stress-related diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine is its potential as a therapeutic agent for various diseases. It has been shown to be effective in pre-clinical studies, making it a promising candidate for further development. However, there are also limitations to its use in lab experiments. This compound is a complex molecule, and its synthesis can be challenging. It also has a relatively short half-life, which could limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine. One area of interest is the development of more efficient synthesis methods. Another area is the investigation of this compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the potential use of this compound as a drug delivery system for other therapeutic agents is an area of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine involves the reaction of 2,3-dimethylphenylacetonitrile with 4-methoxy-2,5-dimethylbenzylmagnesium chloride, followed by the addition of piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential to treat infectious diseases, such as tuberculosis and malaria.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-7-6-8-21(19(16)4)24-11-9-23(10-12-24)15-20-13-18(3)22(25-5)14-17(20)2/h6-8,13-14H,9-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRHISBGMINQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=C(C(=C3)C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)

![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)

![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)
![ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)

![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)
![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)